![molecular formula C12H15N3O B13853371 3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one typically involves the construction of the imidazole ring starting from readily available 2,3-diaminopyridines. One common method includes the nucleophilic substitution of halogens in the pyridine ring, followed by reduction of the nitro group to yield 2,3-diaminopyridine . The cyclization process can be achieved using various carboxylic acid derivatives as sources of the one-carbon fragment for the formation of the five-membered ring .
Industrial Production Methods
Industrial production methods for imidazopyridines often rely on scalable catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig and Suzuki reactions, provides a versatile approach to synthesizing a wide range of imidazopyridine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission . Additionally, it may inhibit enzymes involved in carbohydrate metabolism, thereby influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals like zolpidem.
Imidazo[1,2-a]pyridine: Exhibits diverse pharmacological properties.
Uniqueness
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclohexyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H15N3O/c16-11-7-6-10-12(14-11)15(8-13-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,16) |
Clé InChI |
WIFYMFVXDSPJBY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C=NC3=C2NC(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
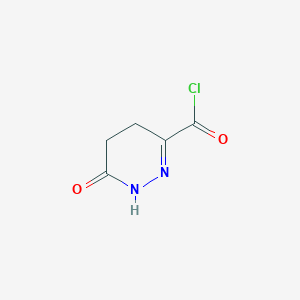
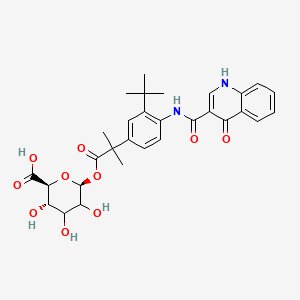

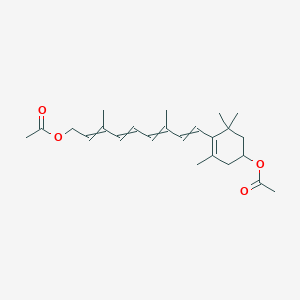
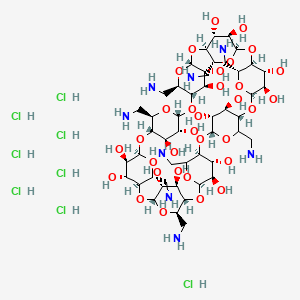
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
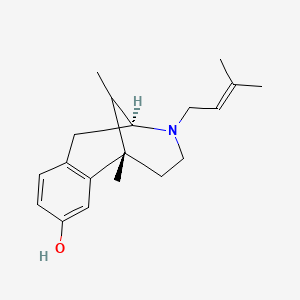

![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)


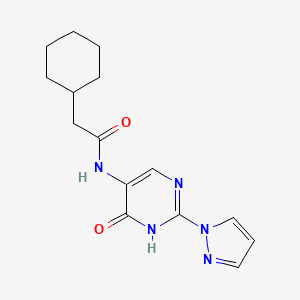
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
